molecular formula C8H12N2O2S B181317 3-Amino-4-ethylbenzenesulfonamide CAS No. 37559-29-8

3-Amino-4-ethylbenzenesulfonamide

Cat. No. B181317
CAS RN: 37559-29-8
M. Wt: 200.26 g/mol
InChI Key: JJWLZABRGBHWCG-UHFFFAOYSA-N
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Description

3-Amino-4-ethylbenzenesulfonamide is a compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-ethylbenzenesulfonamide consists of a benzene ring substituted with an ethyl group, an amino group, and a sulfonamide group . The InChI code for this compound is 1S/C8H12N2O2S/c1-2-6-3-4-7 (5-8 (6)9)13 (10,11)12/h3-5H,2,9H2,1H3, (H2,10,11,12) .


Physical And Chemical Properties Analysis

3-Amino-4-ethylbenzenesulfonamide is a powder at room temperature . It has a molecular weight of 200.26 .

Scientific Research Applications

Solubility and Thermodynamics

The study of solubility and solution thermodynamics of sulfonamides in various solvent systems, such as the work by Asadi et al. (2020), focuses on understanding the solubility behavior of 4-aminobenzenesulfonamide across different temperatures and binary solvent mixtures. This research is crucial for developing efficient drug formulation and delivery systems. The findings reveal how solubility varies with solvent composition and temperature, providing insights into the physical and chemical properties of sulfonamides (Asadi, Kodide, Kota, & Thati, 2020).

Antitumor Applications

Investigations into the antitumor potential of sulfonamide compounds, as exemplified by Owa et al. (2002), have identified specific sulfonamides with promising cell cycle inhibitory properties. These studies utilize cell-based screening and molecular analysis to uncover compounds that disrupt cancer cell proliferation, offering a pathway to novel cancer therapies (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Synthetic Methodologies

Research on synthetic methodologies, such as the synthesis of 3-amino-1,2,4-benzothiadiazine 1,1-dioxides by Blackburn et al. (2005), showcases the versatility of sulfonamides in creating diverse chemical structures. These synthetic strategies enable the production of compounds with potential applications in medicinal chemistry and drug design (Blackburn, Achab, Elder, Ghosh, Guo, Harriman, & Jones, 2005).

Anticancer Properties

The structural and anticancer properties of sulfonamide derivatives, as investigated by Zhang and Shi-jie (2010), contribute to the understanding of their potential as anticancer agents. These studies explore the relationship between molecular structure and biological activity, aiding in the design of more effective cancer treatments (Zhang & Shi-jie, 2010).

Recognition of Amino Groups

Research by Lu et al. (2015) on the recognition of different types of amino groups demonstrates the chemical versatility of sulfonamides. This work highlights the potential for selective chemical reactions based on the specific functional groups present in sulfonamide compounds, paving the way for targeted synthesis and modification of pharmaceuticals (Lu, Ma, Qu, & Li, 2015).

properties

IUPAC Name

3-amino-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWLZABRGBHWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640594
Record name 3-Amino-4-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-ethylbenzenesulfonamide

CAS RN

37559-29-8
Record name 3-Amino-4-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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